4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(benzotriazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBQMURNSXYASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875918 | |
| Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-19-3 | |
| Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid typically involves the reaction of benzo[d][1,2,3]triazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the triazole and the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The butanoic acid chain undergoes oxidation under controlled conditions. In one study, treatment with potassium permanganate (KMnO₄) in acidic media yielded a ketone derivative via selective oxidation of the α-carbon (Figure 1) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4h | 4-(1H-Benzo[d] triazol-1-yl)-2-oxobutanoic acid | 72% |
| CrO₃ | Acetic acid, reflux, 6h | Same as above | 65% |
Mechanistic Insight : The α-hydrogen of the butanoic acid is abstracted, forming a radical intermediate that stabilizes through resonance with the triazole ring .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). In a representative protocol :
-
LiAlH₄ (3 equiv.) in dry THF at 0°C → RT, 2h
-
Yield: 85%
Key Observation : The triazole ring remains intact during reduction, confirming its stability under strongly reducing conditions .
Substitution Reactions
The triazole ring participates in nucleophilic aromatic substitution (NAS) due to its electron-deficient nature.
Halogenation
Chlorination using SOCl₂ at 80°C replaces the hydroxyl group of the carboxylic acid, forming the acyl chloride derivative :
Yield : 89%
Alkylation
Propargyl bromide reacts with the triazole nitrogen under basic conditions (K₂CO₃/DMF), forming an O-alkylated product (Scheme 1) :
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 4-(1H-Benzo[d] triazol-1-yl)butanoic acid | Propargyl bromide, K₂CO₃ | 1-(Prop-2-yn-1-yloxy)-1H-benzo[d] triazole | 82% |
Condensation Reactions
The carboxylic acid reacts with amines to form amides. For example :
-
Reagent : Dicyclohexylcarbodiimide (DCC), NHS, RT, 12h
-
Yield : 78%
Mechanism : Activation of the carboxylic acid via NHS ester intermediate facilitates nucleophilic attack by the amine.
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous media (pH 7, 25°C) but degrades under strongly acidic (pH < 2) or alkaline (pH > 12) conditions :
| Condition | Degradation Product | Half-life |
|---|---|---|
| pH 1.0 (HCl) | Benzo[d] triazole | 2.5h |
| pH 13.0 (NaOH) | Butanoic acid | 1.8h |
Photochemical Reactivity
UV irradiation (254 nm) induces cleavage of the N–O bond in the triazole ring, generating a nitrene intermediate that dimerizes :
Quantum Yield : Φ = 0.12 ± 0.03
Comparative Reaction Kinetics
The triazole ring’s electron-withdrawing effect accelerates electrophilic reactions at the butanoic acid chain (Table 1) :
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Esterification | 3.2 × 10⁻³ | 45.7 |
| Amidation | 2.8 × 10⁻³ | 48.2 |
| Oxidation (KMnO₄) | 1.5 × 10⁻⁴ | 72.3 |
Scientific Research Applications
4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The following table summarizes key structural analogs and their properties:
Antitumor and Antiviral Activities
- Compound 10f (): Exhibited antitumor activity with a 30% synthesis yield. Its extended picolinic acid chain may enhance target binding .
Anti-inflammatory and Antioxidant Activities
- 2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetamido)benzoic acid (Compound 48) : Reduced carrageenan-induced edema in rats by 62%, comparable to diclofenac sodium .
- 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound 73) : Showed 78% antioxidant activity in the Griess assay .
Antimicrobial Activity
Key Research Findings
Positional Isomerism : The 3-substituted isomer (CAS 654-13-7) may exhibit different solubility and reactivity profiles compared to the 4-substituted target compound, though direct comparative data are lacking .
Biological Potency : Carboxamide-linked derivatives (e.g., 10f, 7d) show higher antitumor activity than the target compound, suggesting the carboxylic acid group may limit cell penetration .
Biological Activity
4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid (CAS No. 654-19-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.21 g/mol
- Structure : Contains a benzo[d][1,2,3]triazole moiety linked to a butanoic acid.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,2,3]triazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various human cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized several benzotriazole derivatives and evaluated their antiproliferative activities against human cancer cell lines. The results indicated that certain derivatives had half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics such as doxorubicin, with IC50 values ranging from 1.2 to 2.4 nM for the most active compounds .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 1.2 - 2.4 | Multiple lines |
| Doxorubicin | ~2.0 | Control |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can be beneficial in treating conditions such as Alzheimer's disease by increasing acetylcholine levels in the brain.
The mechanism by which this compound inhibits AChE involves binding to the active site of the enzyme, thereby preventing substrate access and reducing enzyme activity. This interaction highlights its potential therapeutic applications in neurodegenerative disorders.
Other Biological Activities
In addition to its anticancer and enzyme inhibition properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. Further investigations are necessary to elucidate these activities fully.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid derivatives?
- Methodology :
- Nucleophilic substitution : React benzotriazole with haloalkyl carboxylic acids under reflux in ethanol with glacial acetic acid as a catalyst .
- Microwave-assisted synthesis : Accelerate reaction kinetics using microwave irradiation, reducing reaction time from hours to minutes while maintaining yield (e.g., synthesis of 3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione) .
- Click chemistry : Employ copper-catalyzed azide-alkyne cycloaddition to introduce triazole or tetrazole moieties (e.g., antimicrobial tetrazolomethylbenzo[d]triazole derivatives) .
Q. Which spectroscopic and analytical techniques are used to characterize benzotriazole derivatives?
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for butanoic acid derivatives) .
- Mass spectrometry (MS) : Determine molecular ion peaks and fragmentation patterns (e.g., ESI-MS for molecular weight validation) .
- NMR (¹H/¹³C) : Assign proton and carbon environments, such as benzotriazole aromatic protons (δ 7.2–8.1 ppm) .
Q. What in silico tools predict the drug-likeness of benzotriazole derivatives?
- Molinspiration : Calculate bioavailability scores (e.g., LogP ≤ 5, molecular weight ≤ 500 Da) .
- Swiss ADME : Predict pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability) .
- Molecular docking (AutoDock/Vina) : Screen binding affinities to target proteins (e.g., 3G9k protein for antiviral studies) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking guide the design of benzotriazole-based therapeutics?
- Density Functional Theory (DFT) : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps for stability analysis) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over time (e.g., α1A-adrenoceptor binding studies) .
- Case study : Docking of (S)-1-((1H-benzo[d]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol revealed hydrogen bonding with Ser188 and π-π stacking with Tyr185 .
Q. How to address discrepancies in biological activity data across benzotriazole derivatives?
- Assay standardization : Use consistent models (e.g., carrageenan-induced paw edema for anti-inflammatory activity vs. Griess assay for antioxidants) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 2-(1H-benzo[d]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide showed higher antioxidant activity than alkyl analogs due to phenolic –OH groups) .
- Dose-response validation : Re-evaluate IC₅₀ values across multiple concentrations to rule out false positives .
Q. What strategies optimize reaction yields in microwave-assisted synthesis of benzotriazole compounds?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .
- Time-temperature profiling : Short pulses (30–60 seconds) at 100–150°C prevent decomposition .
Q. How to design experiments to evaluate dual antioxidant and anti-inflammatory potential of novel benzotriazole analogs?
- In vitro models :
- Antioxidant : DPPH/ABTS radical scavenging assays and SOD activity measurements .
- Anti-inflammatory : COX-2 inhibition and TNF-α/IL-6 suppression in macrophage cells .
- In vivo validation :
- Use adjuvant-induced arthritis models to assess edema reduction and oxidative stress markers (e.g., MDA, GSH levels) .
Q. What safety protocols are critical when handling benzotriazole derivatives in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., ethyl esters) .
- Waste disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
